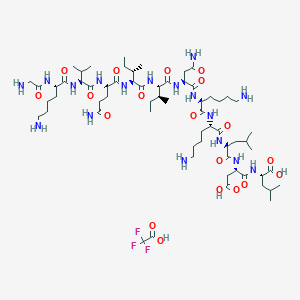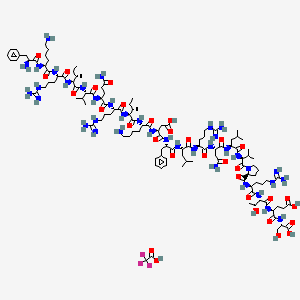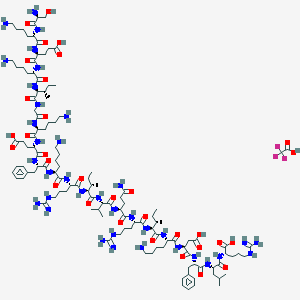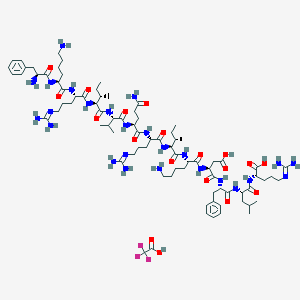
Tau肽(273-284)三氟乙酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tau Peptide (273-284) Trifluoroacetate is a synthetic peptide with the sequence H-Gly-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-OH . It is a fragment of the tau protein, specifically the PHF6 region, which plays a central role in tau aggregation .
Molecular Structure Analysis
The molecular structure of Tau Peptide (273-284) Trifluoroacetate is represented by the chemical formula C₆₂H₁₁₃N₁₇O₁₇ . Its molecular weight is 1368.68 .Physical And Chemical Properties Analysis
The physical and chemical properties of Tau Peptide (273-284) Trifluoroacetate include its molecular weight (1368.68), chemical formula (C₆₂H₁₁₃N₁₇O₁₇), and storage temperature (< -15°C) .科学研究应用
了解神经退行性疾病中的Tau
包括源自或与之相关的肽的Tau蛋白是几种神经退行性疾病(统称为tau病)的病理学核心,其中包括阿尔茨海默病。对Tau肽的研究主要集中在它们在神经原纤维缠结(AD的标志)的形成中的作用,以及它们与淀粉样蛋白-β肽等其他病理特征的相互作用。
- Tau和神经原纤维缠结:Tau蛋白参与神经元中微管的稳定。在病理条件下,过度磷酸化的Tau聚集形成神经原纤维缠结,导致神经元功能障碍和死亡(Hernández等人,2020)。
- Tau和淀粉样蛋白-β相互作用:Tau和淀粉样蛋白-β(Aβ)肽之间的相互作用是AD研究的重点。研究表明,Tau和Aβ都对AD病理学有贡献的双重途径模型,可能提供Tau肽在存在Aβ病理学的情况下如何相互作用的见解(Small & Duff,2008)。
- Tau的生物标记潜力:检测脑脊液(CSF)和间质液中的Tau蛋白水平是诊断和追踪神经退行性疾病(包括AD)进展的一个有前途的领域。Tau水平升高与神经元损伤有关,可作为生物标记(Tsitsopoulos & Marklund,2013)。
药物开发和治疗靶点
- 靶向Tau的疗法:开发靶向Tau(包括源自Tau的肽)的疗法是一个活跃的研究领域。这包括抑制Tau聚集或促进Tau聚集清除的方法,目的是为AD和其他tau病开发治疗方法(Congdon & Sigurdsson,2018)。
作用机制
Target of Action
The primary target of the Tau Peptide (273-284) Trifluoroacetate is the PHF6 region of the tau protein . This region plays a central role in tau aggregation , which is a key process in the development of tauopathies .
Mode of Action
The Tau Peptide (273-284) Trifluoroacetate interacts with the PHF6 region of the tau protein, promoting its aggregation . This interaction and the resulting changes in the tau protein’s structure are believed to play a crucial role in the pathogenesis of tauopathies .
Biochemical Pathways
It is known that the peptide’s interaction with the tau protein and the subsequent aggregation of the protein can disrupt normal cellular processes and lead to neuronal dysfunction .
Pharmacokinetics
The peptide’s molecular weight (136868) and chemical formula (C₆₂H₁₁₃N₁₇O₁₇) suggest that it may have unique pharmacokinetic properties .
Result of Action
The primary result of the Tau Peptide (273-284) Trifluoroacetate’s action is the aggregation of the tau protein . This aggregation can disrupt normal cellular processes, leading to neuronal dysfunction and the development of tauopathies .
Action Environment
The action, efficacy, and stability of the Tau Peptide (273-284) Trifluoroacetate can be influenced by various environmental factors. For instance, the peptide should be stored at temperatures below -15°C to maintain its stability
未来方向
Future research on Tau Peptide (273-284) Trifluoroacetate and tau-targeted therapeutics in general is likely to focus on several areas. These include the development of new therapeutic candidates, the results of ongoing clinical trials, and the exploration of novel strategies for preventing the formation of abnormal tau . In particular, the role of tau in dendritic and nuclear functions and the potential of tau droplet formation by liquid-liquid phase separation as the initial step in aberrant tau aggregation are areas of interest .
生化分析
Biochemical Properties
Tau Peptide (273-284) Trifluoroacetate plays a crucial role in biochemical reactions related to tau protein aggregation. This peptide fragment contains the PHF6 region, which is central to the aggregation process of tau proteins . The peptide interacts with various biomolecules, including microtubule-associated proteins and other tau fragments, facilitating the formation of neurofibrillary tangles. These interactions are primarily driven by the peptide’s ability to form β-sheet structures, which promote aggregation .
Cellular Effects
Tau Peptide (273-284) Trifluoroacetate exerts significant effects on cellular processes, particularly in neurons. It influences cell function by promoting the aggregation of tau proteins, leading to the formation of neurofibrillary tangles . This aggregation disrupts normal cellular functions, including cell signaling pathways, gene expression, and cellular metabolism. The presence of Tau Peptide (273-284) Trifluoroacetate in cells can lead to impaired microtubule dynamics, resulting in neuronal dysfunction and cell death .
Molecular Mechanism
The molecular mechanism of action of Tau Peptide (273-284) Trifluoroacetate involves its ability to self-assemble into β-sheet structures, which are critical for tau aggregation . This peptide binds to other tau fragments and microtubule-associated proteins, promoting the formation of insoluble fibrils. The aggregation process is facilitated by the peptide’s intrinsic properties, including its amino acid sequence and structural conformation . Additionally, Tau Peptide (273-284) Trifluoroacetate can influence gene expression by altering the transcriptional activity of genes involved in tau protein regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tau Peptide (273-284) Trifluoroacetate change over time. Initially, the peptide promotes rapid aggregation of tau proteins, leading to the formation of early oligomers . Over time, these oligomers further aggregate into larger fibrils, forming neurofibrillary tangles. The stability and degradation of Tau Peptide (273-284) Trifluoroacetate are influenced by various factors, including temperature and pH . Long-term studies have shown that the presence of this peptide can lead to sustained neuronal dysfunction and cell death .
Dosage Effects in Animal Models
The effects of Tau Peptide (273-284) Trifluoroacetate vary with different dosages in animal models. At low doses, the peptide may induce mild aggregation of tau proteins without significant toxicity . At higher doses, the peptide can cause extensive tau aggregation, leading to severe neurodegeneration and cognitive impairment . Threshold effects have been observed, where a critical concentration of the peptide is required to initiate significant tau aggregation . Toxic effects, including neuronal death and inflammation, have been reported at high doses .
Metabolic Pathways
Tau Peptide (273-284) Trifluoroacetate is involved in metabolic pathways related to tau protein regulation and aggregation . The peptide interacts with enzymes and cofactors that modulate tau phosphorylation and dephosphorylation, processes critical for tau protein stability and function . These interactions can affect metabolic flux and metabolite levels, influencing the overall cellular metabolism . The peptide’s role in these pathways highlights its importance in the study of tauopathies and neurodegenerative diseases .
Transport and Distribution
Within cells and tissues, Tau Peptide (273-284) Trifluoroacetate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the peptide’s localization to specific cellular compartments, including the cytoplasm and nucleus . The peptide’s distribution is influenced by its binding affinity to microtubule-associated proteins and other tau fragments . This localization is critical for its role in promoting tau aggregation and neurofibrillary tangle formation .
Subcellular Localization
Tau Peptide (273-284) Trifluoroacetate exhibits specific subcellular localization patterns that influence its activity and function . The peptide is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, it can be found in the nucleus, where it may influence gene expression and transcriptional activity . Post-translational modifications, such as phosphorylation, can affect the peptide’s localization and its ability to promote tau aggregation .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H113N17O17.C2HF3O2/c1-11-35(9)50(79-61(94)51(36(10)12-2)78-55(88)40(22-23-45(67)80)72-59(92)49(34(7)8)77-54(87)37(19-13-16-24-63)69-47(82)31-66)60(93)75-42(29-46(68)81)57(90)71-38(20-14-17-25-64)52(85)70-39(21-15-18-26-65)53(86)73-41(27-32(3)4)56(89)74-43(30-48(83)84)58(91)76-44(62(95)96)28-33(5)6;3-2(4,5)1(6)7/h32-44,49-51H,11-31,63-66H2,1-10H3,(H2,67,80)(H2,68,81)(H,69,82)(H,70,85)(H,71,90)(H,72,92)(H,73,86)(H,74,89)(H,75,93)(H,76,91)(H,77,87)(H,78,88)(H,79,94)(H,83,84)(H,95,96);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-,51-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVJWMLWFXCGBX-RPGMCUOSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H114F3N17O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1482.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














